

# Pyridone 6 stem cell differentiation intermediate mesoderm

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Pyridone 6

CAS No.: 457081-03-7

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## Introduction to Pyridone 6 and Stem Cell Differentiation

**Pyridone 6** (also known as JAK Inhibitor I) is a cell-permeable, potent, and ATP-competitive pan-inhibitor of the Janus-activated kinase (JAK) family. It inhibits JAK1, JAK2, JAK3, and Tyk2 with IC50 values in the low nanomolar range (1 to 15 nM) while showing significantly weaker activity against other protein tyrosine kinases [1] [2] [3]. By inhibiting JAK kinases, **Pyridone 6** blocks cytokine-mediated signal transduction and phosphorylation of downstream STAT proteins, particularly STAT5 [1] [4].

The JAK-STAT pathway is a critical signaling cascade that influences cell fate decisions. In embryonic stem cell (ESC) differentiation, the selective inhibition of this pathway by **Pyridone 6**, when combined with other specific molecules, has been shown to promote the generation of **intermediate mesoderm (IM)** [1]. The IM is a crucial embryonic tissue layer that gives rise to structures like the kidneys, ureters, and the reproductive system. The ability to direct ESC differentiation into IM is vital for developing regenerative medicine therapies and disease modeling for renal and urological disorders.

## Key Quantitative Data on Pyridone 6

Table 1: Biological Activity Profile of **Pyridone 6**

Parameter	Details
Primary Mechanism	Potent, selective, reversible, and ATP-competitive pan-JAK inhibitor [4].
IC50 Values (JAK Family)	JAK2: 1 nM; Tyk2: 1 nM; JAK3: 5 nM; JAK1: 15 nM [1] [3].
Selectivity	Inhibits other tested protein tyrosine kinases at much higher concentrations (130 nM to >10 µM) [1] [3].
Cellular Effects	Blocks IL-2/IL-4-dependent cell proliferation & STAT5 phosphorylation; inhibits Th1/Th2 development, promotes Th17 differentiation [1] [2].
Key Differentiation Application	In combination with Retinoic Acid, LY 294002 (PI3K inhibitor), and CCG 1423 (SRF/Rho pathway inhibitor), it induces intermediate mesoderm differentiation from ESCs [1].

Table 2: Physicochemical and Handling Properties

Property	Specification
Molecular Weight	309.34 g/mol [1] [2] [3]
Chemical Formula	C18H16FN3O [1] [2] [3]
Purity	≥98% (by HPLC) [1] [2]
Solubility	Soluble to 100 mM in DMSO; to 50 mM in ethanol [1] [2].
Storage	Store at -20°C [1] [2] [3].

## Experimental Protocol for Intermediate Mesoderm Differentiation

This protocol is adapted from the seminal work by Mae et al. (2010), which demonstrated that a specific combination of small molecules can efficiently direct mouse ESCs toward IM through BMP7-positive cells

[1].

## I. Materials Preparation

- **Pyridone 6 Stock Solution (10 mM)**
  - Weigh 3.09 mg of **Pyridone 6** (MW: 309.34 g/mol).
  - Dissolve in 1 mL of anhydrous DMSO.
  - Vortex until completely dissolved.
  - Aliquot into small volumes to avoid repeated freeze-thaw cycles and store at -20°C.
- **Other Small Molecule Stock Solutions**
  - **All-Trans Retinoic Acid (RA)**: Prepare a 1 mM stock in DMSO.
  - **LY 294002**: Prepare a 10 mM stock in DMSO.
  - **CCG 1423**: Prepare a 10 mM stock in DMSO.
- **Cell Culture Medium**
  - Prepare standard mouse ESC culture medium according to your laboratory's established protocol.

## II. Differentiation Procedure

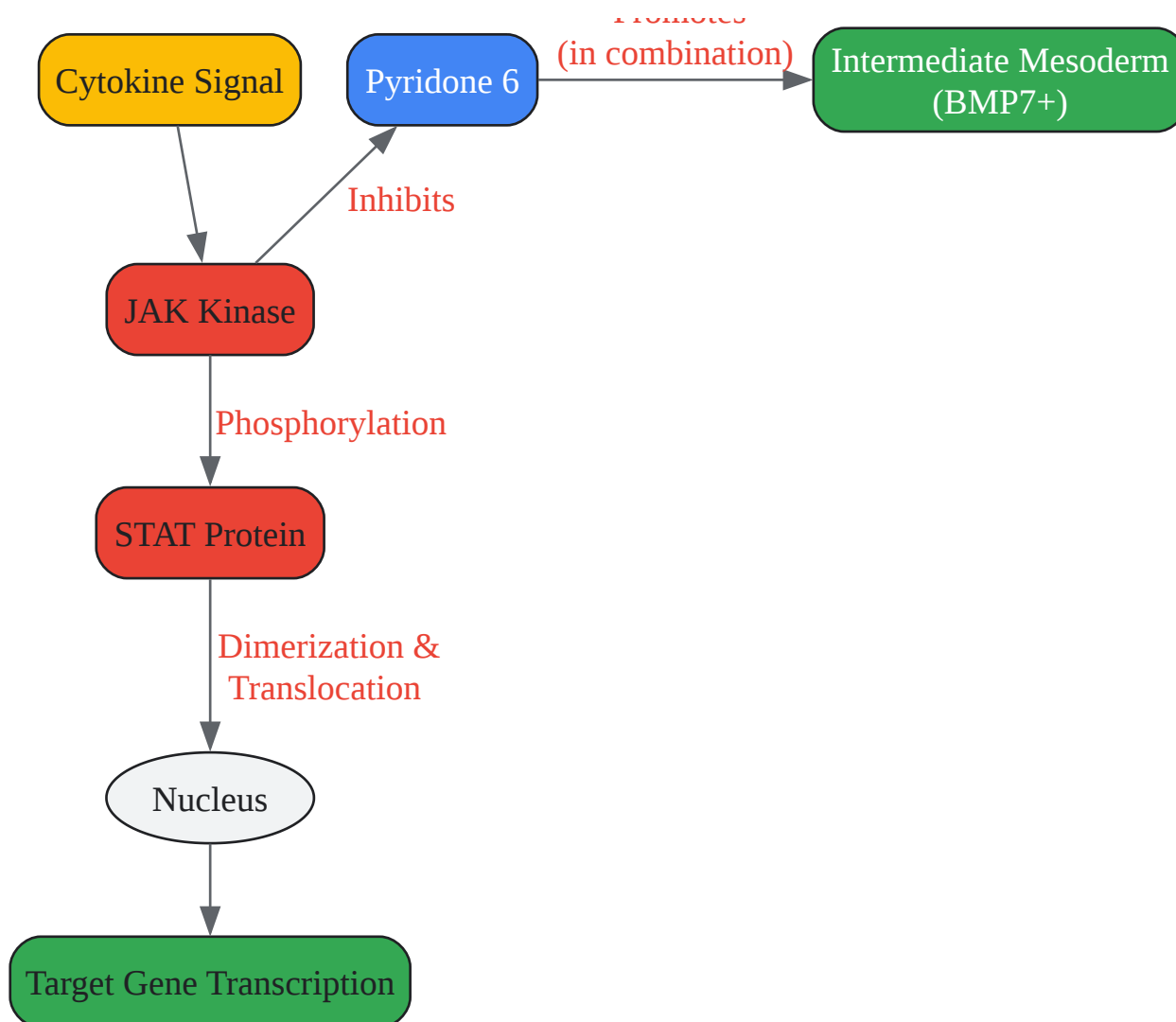
- **ESC Maintenance**: Maintain mouse ESCs in an undifferentiated state on gelatin-coated or feeder-coated plates in the appropriate medium.
- **Induction of Differentiation**:
  - Harvest undifferentiated ESCs and seed them at an optimized density (e.g.,  $3 \times 10^4$  cells/cm<sup>2</sup>) in differentiation medium.
  - **Day 0 - Day 4**: At the initiation of differentiation (Day 0), supplement the culture medium with the following combination of small molecules [1]:
    - **Pyridone 6**: 1  $\mu$ M
    - **Retinoic Acid**: 1 nM
    - **LY 294002**: 10  $\mu$ M
    - **CCG 1423**: 10  $\mu$ M
  - Refresh the medium containing all four small molecules every 24 hours.
- **Harvest and Analysis**:
  - Cells can typically be harvested for analysis around Day 4-5 of differentiation.
  - Assess the efficiency of IM differentiation using techniques such as:
    - **Flow Cytometry or Immunocytochemistry**: for IM-specific marker expression (e.g., BMP7, Pax2).
    - **qRT-PCR**: to analyze the upregulation of IM-specific genes (e.g., *Pax2*, *Osr1*, *Lhx1*).

## Data Interpretation and Troubleshooting

- **Expected Outcomes:** Successful protocol execution should yield a significant population of cells expressing IM markers like BMP7. The combination of inhibitors targets multiple signaling pathways (JAK-STAT, PI3K, SRF/Rho) alongside RA signaling, creating a synergistic effect that drives IM fate.
- **Optimization Notes:** The exact cell seeding density and the specific basal differentiation medium can vary between different ESC lines. It is crucial to optimize these parameters for your specific system.
- **Critical Controls:** Always include a vehicle control (DMSO at the same concentration as used in treatments) and, if possible, groups with individual small molecules to understand their contribution to the differentiation process.

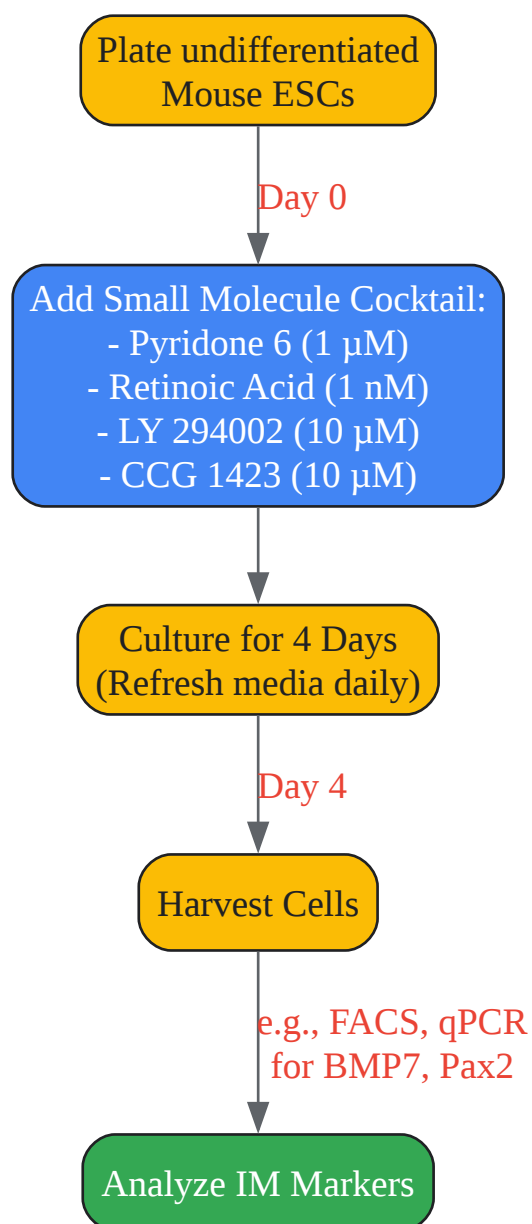
## Signaling Pathway and Workflow Overview

The following diagrams illustrate the mechanistic role of **Pyridone 6** in this protocol and the overall experimental workflow.



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*Diagram 1: Mechanism of **Pyridone 6** in IM Differentiation. **Pyridone 6** blocks the JAK-STAT signaling pathway by inhibiting JAK kinase activity, preventing STAT phosphorylation and subsequent target gene transcription. When combined with other factors, this inhibition helps steer ESCs toward an intermediate mesoderm fate.*



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*Diagram 2: Experimental Workflow for IM Differentiation. A step-by-step overview of the protocol for generating intermediate mesoderm from mouse ESCs using a defined small molecule cocktail containing **Pyridone 6**.*

## Important Safety and Handling Notes

- **For Research Use Only: Pyridone 6** is intended for laboratory research purposes and is not for diagnostic or therapeutic use [1] [4].

- **Safe Handling:** Always wear appropriate personal protective equipment (PPE) when handling the compound.
- **Solvent Considerations:** DMSO is a widely used solvent for small molecules. Be aware that high concentrations of DMSO can be cytotoxic to cells; ensure the final concentration in your culture medium is kept at a safe level (typically  $\leq 0.1\%$ ).

## Conclusion

The use of **Pyridone 6** as part of a defined small molecule cocktail provides a robust and efficient method for generating intermediate mesoderm from embryonic stem cells. This chemical approach to directed differentiation offers high reproducibility and scalability, serving as a powerful tool for developmental biology studies and the development of renal cell replacement therapies.

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## References

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